Naxagolide - 88058-88-2

Naxagolide

Catalog Number: EVT-255123
CAS Number: 88058-88-2
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Naxagolide is an organic heterotricyclic compound that is (4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine substituted by propyl and hydroxy groups at positions 4 and 9, respectively. It is a potent dopamine D2-receptor agonist and its hydrochloride salt was under clinical development by Merck & Co as a potential antiparkinsonian agent (now discontinued). It has a role as an antiparkinson drug, a dopamine agonist and an anticonvulsant. It is a tertiary amino compound, an organic heterotricyclic compound and a member of phenols. It is a conjugate base of a naxagolide(1+).
Overview

Naxagolide is a compound primarily recognized for its therapeutic applications in treating Parkinson's disease. It acts as an agonist at dopamine D2 receptors, contributing to its pharmacological effects. The chemical formula of Naxagolide is C₁₅H₂₂ClNO₂, with a molecular weight of 283.79 g/mol. The compound typically appears as a solid with an off-white to light orange color and is soluble in water .

Source and Classification

Naxagolide is classified as a dopamine D2 receptor agonist, which places it within the category of compounds used to manage neurological disorders, particularly those related to dopamine deficiencies such as Parkinson's disease. It shares structural similarities with other dopaminergic agents like Ropinirole and Pramipexole, but it is unique in its specific action on dopamine D2 receptors, potentially offering different therapeutic profiles .

Synthesis Analysis

The synthesis of Naxagolide hydrochloride involves complex organic reactions, although specific synthetic routes are not extensively documented in the literature. General methods for synthesizing similar compounds often include multi-step organic reactions that may involve chiral catalysts or reagents to ensure the desired stereochemistry is achieved. The synthesis may utilize various nucleophiles and electrophiles under controlled conditions to form the final product .

Technical Details

  • Reagents: Commonly used reagents may include chiral ligands and transition metal catalysts.
  • Conditions: The reactions typically require stringent control of temperature and atmosphere, often performed under inert conditions (e.g., nitrogen or argon) to prevent unwanted side reactions.
Molecular Structure Analysis

Naxagolide's molecular structure can be described as follows:

  • Chemical Structure: The compound features a bicyclic structure that includes a piperidine ring, which is crucial for its biological activity.
  • Data:
    • Molecular Weight: 283.79 g/mol
    • Solubility: Soluble in water
    • Appearance: Off-white to light orange solid

The presence of substituents such as chlorine and hydroxyl groups contributes to its pharmacological properties and interactions with biological targets .

Chemical Reactions Analysis

Naxagolide undergoes various chemical reactions that are essential for its synthesis and functionalization. These reactions often involve:

  • Amination Reactions: These are critical in forming the amine functionalities necessary for biological activity.
  • Catalytic Reactions: The use of catalytic systems allows for the formation of enantiomerically enriched products, which are vital for therapeutic efficacy.

Technical Details

  • Catalysts Used: Transition metal complexes (e.g., Rhodium complexes) are often employed to facilitate these transformations under mild conditions.
  • Reaction Conditions: Many reactions are conducted at elevated temperatures (e.g., around 60 °C) in solvents like tetrahydrofuran or dimethylformamide .
Mechanism of Action

Naxagolide exerts its effects primarily through agonistic action at dopamine D2 receptors. This mechanism involves:

  • Binding Affinity: Naxagolide binds to the dopamine D2 receptor, mimicking the action of endogenous dopamine.
  • Signal Transduction: Upon binding, it activates intracellular signaling pathways that lead to various physiological responses associated with dopamine activity.

This mechanism is crucial for alleviating symptoms associated with Parkinson's disease by restoring dopaminergic signaling in the brain .

Physical and Chemical Properties Analysis

The physical and chemical properties of Naxagolide include:

Relevant Data

  • Naxagolide has shown potential anticonvulsant properties alongside its primary use as a dopaminergic agent, indicating a broader scope of pharmacological activity .
Applications

Naxagolide has several scientific uses beyond treating Parkinson's disease:

  • Neurological Disorders: Its primary application remains in managing symptoms associated with Parkinson's disease.
  • Research Applications: Ongoing studies explore its potential interactions with various biological targets, which could lead to new therapeutic strategies for other conditions such as depression or schizophrenia .
  • Cancer Research: Emerging studies suggest that Naxagolide may inhibit cancer cell growth through mechanisms involving dopamine receptor pathways.
Historical Context and Development Trajectory of Naxagolide

Emergence in Dopaminergic Agonist Research (1980s–1990s)

Naxagolide (INN), also known by its research codes PHNO, MK-458, and L-647339, emerged as a significant compound in dopaminergic agonist research during the 1980s. First described in scientific literature in 1984, this naphthoxazine derivative was developed by the pharmaceutical company Merck & Co. throughout the 1980s and 1990s. Naxagolide represented a structural departure from the ergoline-derived dopamine agonists prevalent at the time (such as pergolide and cabergoline), positioning it as a novel non-ergoline dopamine receptor agonist with a unique chemical scaffold. Its molecular structure, characterized as (4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol (chemical formula: C₁₅H₂₁NO₂), was engineered for high potency at dopamine receptors. By the early 1990s, naxagolide had gained recognition as the most potent dopamine D₂ receptor agonist that had been clinically evaluated to that point, marking a significant milestone in the pharmacological quest to develop effective antiparkinsonian agents targeting dopaminergic pathways [3] [8].

Table 1: Key Development Milestones of Naxagolide

YearDevelopment PhaseKey Characteristics Identified
1984Initial DiscoveryFirst scientific description as a novel naphthoxazine derivative
Late 1980sPreclinical DevelopmentIdentification as potent D₂/D₃ agonist; structural characterization as non-ergoline
Early 1990sPhase I Clinical TrialsConfirmation as most potent D₂ agonist clinically evaluated
Mid 1990sPhase II Clinical TrialsEvaluation of efficacy in Parkinson's disease patients
Late 1990sDevelopment DiscontinuationTermination due to efficacy-toxicity profile

Rationale for Parkinsonian Therapeutic Targeting

The development of naxagolide was strategically focused on addressing the neurotransmitter deficits in Parkinson's disease (PD), particularly the dopamine depletion in the nigrostriatal pathway. As a potent and selective dopamine receptor agonist, naxagolide exhibited a distinct binding profile characterized by high affinity for D₂ and D₃ dopamine receptor subtypes, with approximately 50-fold selectivity for D₃ over D₂ receptors (Ki = 0.16 nM vs. 8.5 nM). This receptor selectivity profile was considered therapeutically advantageous because of the dense expression of D₂ and D₃ receptors within the caudate-putamen, a key motor control region severely affected in PD. The compound's high potency meant that even small doses could theoretically provide significant receptor stimulation, potentially offering effective symptom control while minimizing systemic exposure. Furthermore, its physicochemical properties supported exploration of alternative delivery routes, including oral sustained-release formulations and transdermal delivery systems, which were anticipated to provide more stable plasma concentrations compared to immediate-release levodopa preparations. This pharmacokinetic advantage was expected to translate into reduced motor fluctuations, a significant limitation of levodopa therapy during this era [3] [6] [8].

Table 2: Dopamine Receptor Binding Affinity Profile of Naxagolide

Receptor SubtypeAffinity (Ki Value)Selectivity Ratio (vs. D₂)
D₃0.16 nM50-fold selective
D₂8.5 nMBaseline
D₁-like family>1000 nM>100-fold less selective

Discontinuation Analysis: Efficacy-Toxicity Trade-offs

Despite promising pharmacological characteristics and progression to Phase II clinical trials for Parkinson's disease, naxagolide's development was ultimately discontinued. The decision stemmed from a complex interplay of efficacy limitations and toxicity concerns observed during clinical evaluation. While the compound demonstrated measurable antiparkinsonian effects in early clinical testing, its therapeutic efficacy was deemed inadequate when evaluated against the existing standard of care, particularly in advanced disease stages. Crucially, the high potency that made naxagolide pharmacologically interesting also presented challenges. Animal toxicology studies revealed significant toxicity signals, the precise nature of which remains documented in proprietary toxicology reports but was sufficient to halt further development. This discontinuation occurred before the transdermal delivery approach—a potentially advantageous route for maintaining stable drug levels—could be adequately evaluated in human subjects. The case of naxagolide exemplifies the critical balance required in neuropharmacology between receptor potency, therapeutic efficacy, and safety tolerability, illustrating how even compounds with exceptional target engagement profiles may fail due to unfavorable efficacy-toxicity trade-offs. Its discontinuation underscores the formidable challenges in translating potent receptor pharmacology into viable therapeutic agents for chronic neurodegenerative conditions [3] [8].

Properties

CAS Number

88058-88-2

Product Name

Naxagolide

IUPAC Name

(4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

InChI

InChI=1S/C15H21NO2/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16/h3,5,10,14-15,17H,2,4,6-9H2,1H3/t14-,15-/m1/s1

InChI Key

JCSREICEMHWFAY-HUUCEWRRSA-N

SMILES

CCCN1CCOC2C1CCC3=C2C=C(C=C3)O

Synonyms

(+)-4-propyl-9-hydroxynaphthoxazine
(10bR)-4-((1-11C)Propyl)-3,4,4a,5,6,10b-hexahydro-2H-naphtho(1,2-b)(1,4)oxazin-9-ol
(11C)(+)-PHNO
(11C)-(+)-4-propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho(1,2-b)(1,4)oxazin-9-ol
(11C)-(+)-PHNO
(11C)-(+)-propyl-hexahydro-naphtho-oxazin
1,2,3,4a,5,6-hexahydro-9-hydroxy-4-n-propyl-4H-naphth(1,2-b)(1,4)oxazine
11C-PHNO
2H-Naphth(1,2-b)-1,4-oxazin-9-ol, 3,4,4a,5,6,10b-hexahydro-4-(propyl-1-11C)-, (10bR)-
3,4,4A,5,6,10B-hexahydro-4-propyl-2H-naphth(1,2-B)(1,4)oxozin-9-ol
4-propyl-9-hydroxy-1,2,3,4a,5,6-hexahydronaphthoxazine
4-propyl-9-hydroxynaphthoxazine
dopazinol
N 0500
N-0500
naxagolide

Canonical SMILES

CCCN1CCOC2C1CCC3=C2C=C(C=C3)O

Isomeric SMILES

CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.